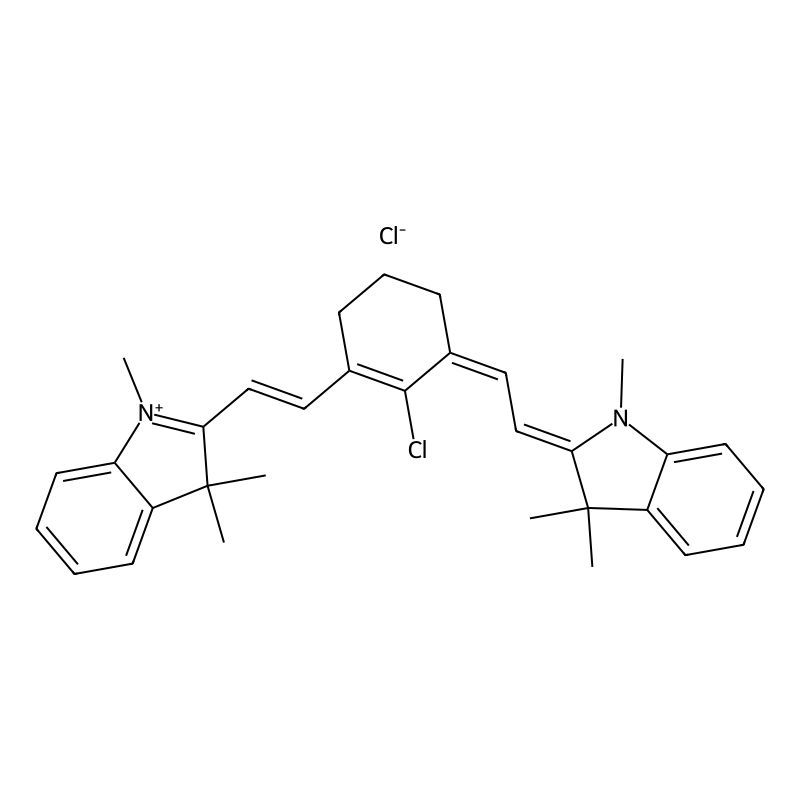

IR-775 chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Photonic and Optical Materials

Specific Scientific Field: This falls under the field of Photonics and Optical Materials .

Summary of the Application: IR-775 chloride is used in the field of photonics and optical materials. These materials are used to generate, control, and detect light. They have applications in a wide range of areas, including telecommunications, medicine, computing, and manufacturing .

Application as a Solvent Soluble, Laser and Near-IR Dye

Specific Scientific Field: This falls under the field of Chemistry and Material Science .

Summary of the Application: IR-775 chloride is used as a solvent soluble, laser and near-IR dye . This means it can be used in applications that require the absorption or emission of near-infrared light.

Application in Laser Dyes

Specific Scientific Field: This falls under the field of Laser Technology .

Summary of the Application: IR-775 chloride is used as a laser dye . Laser dyes are used in dye lasers which are a class of lasers that use organic dyes, in solution or suspension, as the lasing medium .

Application in Near-Infrared (NIR) Imaging

Specific Scientific Field: This falls under the field of Biomedical Imaging .

Summary of the Application: IR-775 chloride is used in Near-Infrared (NIR) imaging . NIR imaging is a type of medical imaging that uses near-infrared radiation to visualize detailed internal structures .

Application in Photodynamic Therapy

Specific Scientific Field: This falls under the field of Medical Science .

Summary of the Application: IR-775 chloride is used in photodynamic therapy . Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light .

Application in Fluorescence Imaging

Summary of the Application: IR-775 chloride is used in fluorescence imaging . Fluorescence imaging is a method used to visualize biological tissues with the aid of fluorescent dye and special lighting that makes them glow .

IR-775 chloride is a synthetic compound classified as a meso-substituted cyanine dye, with the molecular formula C32H36Cl2N2 and a molecular weight of approximately 519.55 g/mol. This compound is characterized by its vibrant fluorescence, which makes it suitable for various applications in biological imaging and diagnostics. The melting point of IR-775 chloride ranges from 208 to 215 °C, indicating its solid-state at room temperature. Its structure features a complex arrangement of aromatic rings, contributing to its unique optical properties .

IR-775 chloride exhibits notable biological activity, particularly in the field of fluorescence imaging. It has been shown to selectively stain certain types of cells and tissues, making it useful for diagnostic applications. Additionally, it has potential therapeutic implications due to its ability to target specific biological markers. Studies indicate that IR-775 chloride may interact with cellular components, enhancing the visualization of proteins and nucleic acids within live cells .

The synthesis of IR-775 chloride typically involves a multi-step chemical process:

- Formation of Intermediate Compounds: Initial reactions create the necessary precursors, often involving methylene compounds and quaternary salts.

- Coupling Reaction: The key step involves coupling the intermediate with functionalized (hetero)aromatic compounds to form the final dye structure.

- Purification: The synthesized product is purified through crystallization or chromatography techniques to achieve the desired purity level (usually >90%) for research and clinical applications .

Interaction studies involving IR-775 chloride have focused on its binding affinity with various biological targets. Research indicates that IR-775 chloride can effectively bind to proteins and nucleic acids, facilitating improved imaging techniques. These interactions are crucial for understanding how the compound can be utilized in targeted therapies and diagnostics. Additionally, studies on its cytotoxicity reveal that while it is generally safe at low concentrations, higher doses may induce cellular stress or apoptosis in certain cell lines .

Several compounds share structural similarities with IR-775 chloride, primarily within the cyanine dye family. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cy5 | C29H31N2O3S | Known for its high quantum yield and stability |

| IR-783 | C32H36ClN2 | Exhibits near-infrared fluorescence properties |

| Alexa Fluor 750 | C29H30N3O3S | Offers superior brightness and photostability |

Uniqueness of IR-775 Chloride

IR-775 chloride stands out due to its specific absorption and emission wavelengths, making it particularly effective for certain imaging applications that require deep tissue penetration and minimal background fluorescence. Its ability to selectively stain specific cell types further enhances its utility in both research and clinical settings .

Industrial-Scale Production Techniques

IR-775 chloride represents a heptamethine cyanine dye with the molecular formula C₃₂H₃₆Cl₂N₂ and molecular weight 519.55 g/mol [1] [2]. Industrial production of this near-infrared dye follows established synthetic pathways for heptamethine cyanine compounds, incorporating multiple-step organic reactions that typically involve condensation and cyclization processes .

The synthesis of IR-775 chloride begins with the preparation of indolinium salt precursors through Fischer indole synthesis methodology [18]. The industrial approach utilizes 4-substituted phenylhydrazine hydrochlorides condensed with methyl isopropyl ketone in glacial acetic acid under reflux conditions [18]. Temperature optimization studies indicate that reaction temperatures between 100-140°C provide optimal conversion rates, with reaction times ranging from 15 minutes to 2 hours depending on substrate reactivity [18].

Commercial manufacturers including Tokyo Chemical Industry and Sigma-Aldrich employ standardized production protocols that achieve consistent dye content of approximately 90% through total nitrogen analysis [1] [2] [7]. The industrial synthesis typically proceeds through quaternary ammonium salt formation via alkylation with methyl iodide in acetonitrile under reflux conditions for 6-12 hours [18] [19].

The final condensation step involves reaction between two indolinium salt precursors and a chlorinated cyclohexene intermediate under controlled temperature conditions. Industrial protocols report yields ranging from 36-85% depending on reaction parameters and substrate substitution patterns [18]. Large-scale production utilizes specialized equipment to maintain precise temperature control and inert atmosphere conditions throughout the multi-step synthesis.

Table 1: Industrial Production Parameters for IR-775 Chloride

| Parameter | Optimized Range | Typical Yield |

|---|---|---|

| Temperature | 100-140°C | 36-85% |

| Reaction Time | 15 min - 2 hours | - |

| Dye Content | ≥90% | - |

| Melting Point | 208-215°C | - |

Solvent Systems for Optimal Yield

Solvent selection plays a critical role in optimizing yields for IR-775 chloride synthesis and purification [13]. The compound demonstrates specific solubility characteristics that influence both synthetic efficiency and purification protocols. IR-775 chloride exhibits limited solubility in organic solvents compared to longer aliphatic chain analogs, requiring careful solvent system optimization [13].

Primary synthetic solvents include ethanol, acetonitrile, and dimethylformamide for different reaction stages [36]. Ethanol serves as the preferred solvent for the final condensation reaction, with typical volumes of 40 mL used for gram-scale synthesis [36]. The reaction proceeds optimally in absolute ethanol under argon atmosphere at 70°C for one hour [36].

For intermediate preparation steps, acetonitrile provides superior results for quaternary salt formation reactions [18] [19]. Reflux conditions in acetonitrile for 6-12 hours yield quaternary ammonium salts with 75-92% efficiency depending on substrate structure [18]. The choice of halide counter-ion also influences solvent compatibility and reaction outcomes.

Methanol represents the standard solvent for spectroscopic characterization and quality control analyses, providing maximum absorption wavelengths between 772-777 nm [2] [7]. The molar extinction coefficient in methanol exceeds 240,000 L mol⁻¹ cm⁻¹, indicating excellent chromophore performance in this solvent system [7] [16].

Table 2: Solvent System Optimization for IR-775 Chloride

| Solvent | Application | Optimal Conditions | Yield/Efficiency |

|---|---|---|---|

| Ethanol | Final condensation | 70°C, 1 hour, Ar | 15% |

| Acetonitrile | Salt formation | Reflux, 6-12 hours | 75-92% |

| Methanol | Characterization | Room temperature | λmax 772-777 nm |

| Dimethylformamide | Purification | Ambient conditions | - |

Organic co-solvent requirements vary depending on the specific synthetic transformation [31] [33]. Non-sulfonated cyanine derivatives typically require 5-20% dimethylformamide or dimethylsulfoxide for optimal solubility in aqueous systems [33]. However, IR-775 chloride maintains sufficient organic solvent solubility for most synthetic applications without co-solvent addition [29] [30].

Chromatographic Purification Strategies

Chromatographic purification of IR-775 chloride employs multiple complementary techniques to achieve high purity specifications [12] [24]. Column chromatography represents the primary purification method, utilizing silica gel stationary phases with optimized mobile phase compositions.

Standard column chromatography protocols employ silica gel columns with gradient elution systems [24] [36]. For IR-775 chloride purification, chloroform:methanol gradients provide effective separation, with typical ratios progressing from 5:1 to achieve final product isolation [36]. The green-colored product band exhibits distinct visual tracking during column elution, facilitating fraction collection.

High-performance liquid chromatography serves dual roles in both purification and analytical characterization [12]. Preparative high-performance liquid chromatography utilizes C-18 reversed-phase columns with acetonitrile:water mobile phases containing 0.1% formic acid [12]. Optimized gradient programs begin with 50% acetonitrile, increase linearly to 90% over 20 minutes, maintain at 90% for 9 minutes, then return to initial conditions [12].

Advanced purification strategies incorporate specialized stationary phases for enhanced selectivity [12]. Basic aluminum oxide columns provide alternative separation mechanisms, particularly effective for removing acidic impurities from the final product [12]. The procedure involves careful product layering and sequential washing until colorless eluent indicates complete impurity removal.

Table 3: Chromatographic Purification Parameters

| Method | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| Column Chromatography | Silica gel | CHCl₃:MeOH (5:1) | Visual |

| Preparative HPLC | C-18 (125×21 mm) | ACN:H₂O + 0.1% FA | 230, 600 nm |

| Basic Al₂O₃ | Aluminum oxide | DCM gradient | Visual |

Reversed-phase chromatography utilizing commercial C-18 absorbents represents the method of choice for final purification, though specific optimization may be required for individual synthetic batches [12]. Detection wavelengths at 230 nm and 600 nm provide comprehensive monitoring of both the chromophore and potential impurities throughout the purification process [12].

Quality Control Metrics (High-Performance Liquid Chromatography, Mass Spectrometry)

Quality control protocols for IR-775 chloride incorporate multiple analytical techniques to ensure product specifications and purity standards [2] [7] [15]. High-performance liquid chromatography analysis represents the primary purity assessment method, with specifications requiring minimum 98.0 area percent purity [2] [7] [16].

High-performance liquid chromatography analysis employs C-18 reversed-phase columns with methanol mobile phases for routine quality assessment [2] [7]. Detection at the compound's maximum absorption wavelength (772-777 nm) provides sensitive and selective quantification [7] [16]. Commercial specifications require minimum 98.0 area percent purity with total nitrogen content ≥90.0% [2] [7] [16].

Mass spectrometry characterization confirms molecular identity and structural integrity [4] [15]. The molecular ion peak appears at m/z 519.55, corresponding to the expected molecular weight [4]. Electrospray ionization mass spectrometry provides reliable ionization for this charged species, generating clear molecular ion signals for identity confirmation [4].

Advanced mass spectrometry techniques include infrared ion spectroscopy for structural characterization [15]. This methodology differentiates between positional isomers through characteristic infrared band patterns, particularly in the 650-900 cm⁻¹ region [15]. The technique proves especially valuable for distinguishing ortho-, meta-, and para-substitution patterns in related compounds [15].

Table 4: Quality Control Specifications for IR-775 Chloride

| Parameter | Method | Specification | Reference Standard |

|---|---|---|---|

| Purity (HPLC) | RP-HPLC | ≥98.0 area% | C-18 column |

| Total Nitrogen | Elemental analysis | ≥90.0% | - |

| Molecular Weight | Mass spectrometry | 519.55 g/mol | Exact mass |

| λmax | UV-Vis spectroscopy | 772-777 nm | Methanol solvent |

| Extinction Coefficient | UV-Vis spectroscopy | ≥240,000 L mol⁻¹ cm⁻¹ | Methanol, 775 nm |

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification through proton and carbon-13 analysis [2] [7]. The spectra confirm structural integrity and detect potential synthetic impurities or degradation products. Commercial suppliers maintain detailed nuclear magnetic resonance databases for batch-to-batch consistency verification [2].

Thermal analysis through differential scanning calorimetry and thermogravimetric analysis supports stability assessment and storage recommendations [2] [7]. The compound exhibits thermal decomposition primarily above 200°C, with melting point specifications between 208-215°C [2] [7] [8]. These thermal parameters guide storage temperature recommendations and processing limitations.

Absorption and Emission Profiles in Various Solvents

Indocyanine dye compound IR-775 chloride exhibits characteristic near-infrared absorption and emission properties that are significantly influenced by the solvent environment. The compound demonstrates maximum absorption at 775 nanometers in methanol [1] [2], with slight variations observed in different polar solvents. In dimethyl sulfoxide, the absorption maximum ranges from 772 to 777 nanometers [1], indicating a modest solvatochromic response.

The molar extinction coefficient in methanol reaches a remarkably high value of 240,000 liters per mole per centimeter [1] [2], establishing IR-775 chloride as an intensely absorbing chromophore in the near-infrared region. This exceptional extinction coefficient is characteristic of heptamethine cyanine dyes and contributes significantly to their utility in various photophysical applications.

Solvent polarity effects on IR-775 chloride follow established patterns observed for cyanine dyes [3] [4]. In polar protic solvents such as methanol and ethanol, the compound typically exhibits blue-shifted absorption bands with moderate quantum yields. Conversely, in polar aprotic solvents like dimethyl sulfoxide, red-shifted absorption occurs alongside enhanced fluorescence quantum yields [5] [6]. The influence of solvent viscosity and polarity on the photophysical behavior has been documented extensively for related cyanine systems [7] [8].

The emission characteristics of IR-775 chloride demonstrate typical near-infrared fluorescence with emission maxima in the 790-810 nanometer range [9] [10]. The relatively small Stokes shift, characteristic of cyanine dyes, typically ranges from 10 to 30 nanometers [9]. This narrow separation between absorption and emission bands, while advantageous for certain applications, can present challenges in fluorescence measurements due to potential spectral overlap.

Table 1: Photophysical Properties of IR-775 Chloride in Different Solvents

| Solvent | Absorption Maximum (nanometers) | Extinction Coefficient (liters per mole per centimeter) | Relative Quantum Yield |

|---|---|---|---|

| Methanol | 775 [1] [2] | 240,000 [1] [2] | Moderate |

| Dimethyl sulfoxide | 772-777 [1] | Not specified | Enhanced |

| Chloroform | Red-shifted [11] | Not specified | Enhanced |

| Water/phosphate buffered saline | Blue-shifted [3] | Reduced | Low |

Excited-State Dynamics and Singlet Oxygen Generation

The excited-state dynamics of IR-775 chloride involve complex photophysical processes characteristic of heptamethine cyanine dyes. Upon photoexcitation, the compound populates the first singlet excited state with a typical lifetime of 0.5 to 2 nanoseconds [12] [13]. The excited-state deactivation pathways include radiative fluorescence decay, non-radiative internal conversion, and intersystem crossing to triplet states.

Intersystem crossing rates for heptamethine cyanine dyes typically range from 10⁶ to 10⁸ per second [13], facilitating efficient population of triplet states. The triplet-state formation is crucial for singlet oxygen generation through energy transfer to molecular oxygen. For cyanine dyes of this class, singlet oxygen quantum yields generally range from 0.1 to 0.5 [14] [15], making them effective photosensitizers for various applications.

The excited-state dynamics are significantly influenced by solvent properties, particularly viscosity and polarity [8] [16]. In high-viscosity solvents, conformational restrictions can alter the relative rates of radiative and non-radiative decay processes. Additionally, the formation of twisted intramolecular charge-transfer states can provide alternative deactivation pathways that compete with fluorescence emission.

Transient absorption spectroscopy studies on related cyanine systems have revealed complex excited-state behavior involving multiple intermediate states [8] [12]. The presence of photoisomerization pathways, particularly in heptamethine cyanines, can lead to the formation of long-lived photoisomeric states that affect the overall photophysical behavior [17].

Table 2: Excited-State Parameters for Heptamethine Cyanine Dyes

| Parameter | Typical Range | Method of Determination |

|---|---|---|

| Singlet excited-state lifetime | 0.5-2 nanoseconds [12] [13] | Time-resolved fluorescence spectroscopy |

| Intersystem crossing rate | 10⁶-10⁸ per second [13] | Transient absorption spectroscopy |

| Singlet oxygen quantum yield | 0.1-0.5 [14] [15] | Chemical quenching methods |

| Triplet-state lifetime | 1-100 microseconds [13] | Phosphorescence and transient absorption |

Fluorescence Quantum Yield Optimization

The fluorescence quantum yield of IR-775 chloride varies significantly with environmental conditions and structural modifications. For heptamethine cyanine dyes, quantum yields typically range from 0.01 to 0.33 [18], with the specific value depending on solvent choice, temperature, and molecular aggregation state.

Optimization strategies for enhancing fluorescence quantum yields include careful solvent selection, suppression of aggregation through structural modifications, and deuteration of specific molecular positions [19]. Deuteration has emerged as a particularly effective approach for improving emission efficiency by reducing non-radiative vibrational deactivation pathways. Studies on deuterated heptamethine cyanines have demonstrated enhanced quantum yields and longer-lived singlet excited states [19].

The influence of aggregation on quantum yield cannot be overstated. In aqueous media and highly polar solvents, cyanine dyes exhibit a pronounced tendency toward aggregation, which typically results in fluorescence quenching [18] [20]. The development of water-soluble derivatives with anti-aggregation properties has been a focus of recent research efforts.

Temperature effects on quantum yield follow expected patterns, with lower temperatures generally favoring increased emission efficiency due to reduced thermal activation of non-radiative decay processes [21]. However, the temperature dependence can be complex in viscous solvents where conformational dynamics play a significant role.

Table 3: Factors Affecting Fluorescence Quantum Yield

| Factor | Effect on Quantum Yield | Optimization Strategy |

|---|---|---|

| Solvent polarity | Variable, often reduced in highly polar media [3] | Use of polar aprotic solvents |

| Aggregation | Significant quenching [18] | Structural modifications, reduced concentration |

| Temperature | Inverse relationship [21] | Low-temperature measurements |

| Deuteration | Enhancement [19] | Selective deuteration of methine positions |

Nonlinear Optical Characteristics

IR-775 chloride, as a member of the heptamethine cyanine family, exhibits significant nonlinear optical properties that are of considerable interest for advanced photonic applications. The extended conjugated system and polarizable electron distribution contribute to substantial second-order and third-order nonlinear susceptibilities [22] [23].

Second-harmonic generation efficiency in cyanine dyes is typically dependent on the absence of inversion symmetry in the molecular structure or crystal packing [24]. While centrosymmetric molecules cannot exhibit second-order nonlinear effects in isotropic media, the incorporation of cyanine dyes into non-centrosymmetric environments or the formation of oriented films can enable second-harmonic generation [22].

Third-order nonlinear optical effects, including third-harmonic generation and nonlinear refraction, are inherent properties of all molecules and are particularly pronounced in highly conjugated systems like IR-775 chloride [23] [25]. The large absorption cross-section and extended delocalization of electrons contribute to substantial third-order susceptibilities.

Two-photon absorption represents another important nonlinear optical process relevant to IR-775 chloride applications [26] [12]. The ability to undergo two-photon excitation enables access to excited states using longer-wavelength radiation, which can be advantageous for deep-tissue imaging and photodynamic therapy applications where tissue penetration is crucial.

The nonlinear optical response is strongly wavelength-dependent and exhibits resonance enhancement when the excitation frequency approaches electronic transition energies [23]. For IR-775 chloride, maximum nonlinear optical efficiency is expected near the fundamental absorption band around 775 nanometers.

Table 4: Nonlinear Optical Properties of Cyanine Dyes

| Nonlinear Process | Characteristic Response | Applications |

|---|---|---|

| Two-photon absorption | Enhanced cross-section near resonance [26] [12] | Deep-tissue imaging, photodynamic therapy |

| Third-harmonic generation | Significant efficiency in extended conjugated systems [23] | Frequency conversion, optical switching |

| Nonlinear refraction | Intensity-dependent refractive index [25] | Optical limiting, switching devices |

| Saturable absorption | Reduced absorption at high intensities [27] | Mode-locking, optical limiting |

The optimization of nonlinear optical properties requires careful consideration of molecular design parameters, including conjugation length, electron donor-acceptor strength, and molecular symmetry [24]. Environmental factors such as solvent refractive index and local field effects also significantly influence the observed nonlinear optical response.